![molecular formula C15H15BrN2O3 B302569 4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol](/img/structure/B302569.png)
4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol
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Overview
Description
4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol, also known as BMF-AM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent activator of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain. The purpose of
Scientific Research Applications
Copper Complexes and Catalytic Activity
The compound has been used in the synthesis of unsymmetrical dinuclear copper(II) complexes, which serve as models for the active sites of type 3 copper proteins. These complexes show potential for understanding the influence of a thioether group near the metal site, crucial for catalytic activities like catecholase activity (Merkel et al., 2005).
Structural and Thermal Analysis in Metal Complexes
The compound contributes to the formation of copper(II) and oxido-vanadium(IV) complexes with distinct geometries. These complexes, characterized by various analytical methods, offer insights into their structural and thermal properties, which can be pivotal in materials science and catalysis (Takjoo et al., 2013).
Role in Organic Synthesis
It plays a role in the Diels−Alder reaction of 2-amino-substituted furans, a method for preparing substituted anilines. This process is significant for regioselective synthesis in organic chemistry, where the compound participates in cycloadditions and subsequent transformations (Padwa et al., 1997).
Reactions with Schiff Base Formation
The compound is involved in reactions with Reformatsky reagent to form specific azaspiro compounds. These reactions, involving Schiff base formation and intramolecular cyclization, are essential in synthesizing complex organic structures (Nikiforova et al., 2021).
Molecular Interactions in Crystal Structures
It's used in synthesizing compounds like rac-1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl morpholine-4-carbodithioate, providing insights into molecular interactions within crystal structures. Such research is vital for understanding molecular geometry and intramolecular forces (Sarbu et al., 2013).
Unsymmetrical Ligands in Copper Complexes
The compound helps in creating unsymmetrical and potentially dinucleating ligands for copper(II) complexes. These complexes are investigated for their potential in mimicking certain biological systems and chemical reactions (Adams et al., 1995).
Bromination Catalysis
It participates in bromoperoxidase-catalyzed bromination reactions, contributing to understanding selective bromination processes. This research is significant in organic synthesis, particularly in reactions involving electrophilic substitution (Wischang & Hartung, 2012).
properties
Product Name |
4-[[4-Bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol |
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Molecular Formula |
C15H15BrN2O3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
4-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15BrN2O3/c16-14-9-13(10-17-11-1-3-12(19)4-2-11)21-15(14)18-5-7-20-8-6-18/h1-4,9-10,19H,5-8H2 |
InChI Key |
UTIOCIIPXALBEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br |
Canonical SMILES |
C1COCCN1C2=C(C=C(O2)C=NC3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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